molecular formula CH5NO2S B031651 Methanesulfonamide CAS No. 3144-09-0

Methanesulfonamide

Cat. No. B031651
CAS RN: 3144-09-0
M. Wt: 95.12 g/mol
InChI Key: HNQIVZYLYMDVSB-UHFFFAOYSA-N
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Description

Methanesulfonamide is an organic compound with the linear formula CH3SO2NH2 . It is used in the synthesis of important organic reagents and can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . It is also used in biological studies to predict binding affinity and binding mode of protein ligand complexes .


Synthesis Analysis

Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .


Molecular Structure Analysis

The molecular formula of Methanesulfonamide is CH5NO2S . The molecular weight is 95.12 . The structure consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Chemical Reactions Analysis

In Sharpless dihydroxylations of long chain olefins, methanesulfonamide acts as a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .


Physical And Chemical Properties Analysis

Methanesulfonamide is a solid substance with a melting point of 85-89 °C (lit.) . It is slightly soluble in DMSO and methanol . The pKa value is 10.87±0.60 (Predicted) .

Scientific Research Applications

Safety and Hazards

Methanesulfonamide causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

Future Directions

Methanesulfonamide has been used in the synthesis of quinolines, naphthyridines and their dihydro derivatives from Morita–Baylis–Hillman (MBH) acetates . Future research could explore other potential applications of Methanesulfonamide in organic synthesis .

properties

IUPAC Name

methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062865
Record name Methanesulfonamide
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Molecular Weight

95.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methanesulfonamide

CAS RN

3144-09-0
Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulphonamide
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Record name METHANESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Methanesulfonamide has the molecular formula CH3SO2NH2 and a molecular weight of 95.12 g/mol. []

A: Researchers commonly use 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize methanesulfonamide and its derivatives. [, , , , , , ]

A: Yes, methanesulfonamide can function as a general acid catalyst. In the Sharpless asymmetric dihydroxylation, it protonates intermediate osmate esters of conjugated aromatic olefins during the hydrolysis step. []

A: While methanesulfonamide itself displays catalytic properties, studies have shown that introducing substituents on the nitrogen atom or modifying the methyl group can influence its activity. For example, 4-substituted prolyl methanesulfonamides have demonstrated enhanced enantioselectivity as organocatalysts in aldol reactions compared to proline. []

A: Methanesulfonamide participates as both a cosolvent and a catalyst in Sharpless asymmetric dihydroxylation reactions. It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase and acts as a general acid catalyst in the hydrolysis step, particularly for conjugated aromatic olefins. []

A: Computational studies, including partition coefficient (clogP) calculations and quantitative structure-activity relationship (QSAR) modeling, provide insights into the physicochemical properties and biological activities of methanesulfonamide derivatives. [, ]

A: Yes, QSAR models utilizing various chemometric methods, such as multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), successfully correlate the structural features of methanesulfonamide derivatives to their anti-proliferative activity. These models aid in identifying promising candidates for further development. []

A: The acridine substitution pattern plays a crucial role in the antitumor activity of acridine-substituted methanesulfonamide derivatives. The specific position and type of substituents on the acridine ring system significantly influence potency and selectivity against cancer cells. []

A: Formulating methanesulfonamide derivatives as specific salts, like the (L)-lysine salt of (R)-ibuprofen methanesulfonamide, can enhance their stability and solubility, potentially leading to improved bioavailability and therapeutic efficacy. [, ]

A: Research on radiolabeled nimesulide analogs, such as N-[11C]methyl-N-(2-benzyloxy-4-nitrophenyl)methanesulfonamide ([11C]4a), provides insights into their potential as PET tracers for imaging aromatase expression in breast cancer. These studies offer valuable information on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. []

A: Cell-based assays utilizing human neutrophils are instrumental in evaluating the inhibitory activity of methanesulfonamide derivatives on leukotriene B4 receptors (BLT). Researchers use these assays to determine the potency and efficacy of these compounds in blocking BLT receptor-mediated functions. []

A: Yes, researchers utilize animal models like rats to study the effects of methanesulfonamide derivatives on various conditions. For example, a rat model demonstrated the hepatoprotective properties of Curcuma longa against liver injury induced by nitromethanesulfonamide. []

A: While the provided research doesn't directly address resistance mechanisms for methanesulfonamide, studies on the antitumor agent dronedarone hydrochloride highlight the emergence of impurities with potential resistance implications. For instance, N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (impurity II) was identified as a potential process-related impurity. []

A: Studies on acridine-substituted dimethyl phosphoramidate derivatives of 9-anilinoacridine, where the methanesulfonamide group is replaced, reveal increased acute toxicity compared to the parent methanesulfonamide compounds. This highlights the importance of carefully evaluating the toxicity profiles of methanesulfonamide derivatives, particularly when introducing structural modifications. []

ANone: While the research provided does not focus on targeted drug delivery for methanesulfonamide, it does highlight the impact of structural modifications on its physicochemical properties. By fine-tuning the lipophilicity and other characteristics of methanesulfonamide derivatives, researchers may potentially enhance their delivery to specific tissues or cells.

A: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying and characterizing impurities present in methanesulfonamide derivatives. This technique provides valuable information on the molecular weight and structure of impurities, aiding in the development of robust and controlled synthetic processes. []

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